Cas no 1260604-09-8 ((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)

(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid 化学的及び物理的性質
名前と識別子
-
- RARECHEM LK TD 0021
- (S)-3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPROPYL-PROPIONIC ACID
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid
- (S)-3-(Boc-amino)-3-cyclopropylpropanoic acid
- (S)-3-(tert-butoxycarbonylamino)-3-cyclopropylpropanoic acid
- Cyclopropanepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βS)-
- (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic ac
- (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
- CS-0055979
- (3S)-3-(Boc-amino)-3-cyclopropyl-propanoic acid
- (3S)-3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- SCHEMBL17938534
- (3S)-3-[(tert-butoxycarbonyl)amino]-3-cyclopropylpropanoic acid
- (3S)-3-(Boc-amino)-3-cyclopropylpropanoic acid
- EN300-1286771
- 1260604-09-8
- PS-16279
- (3S)(c)\\3(c)\\{[(tert(c)\\butoxy)carbonyl]amino}(c)\\3(c)\\cyclopropylpropanoicacid
- MFCD06228077
- D96613
-
- MDL: MFCD06228077
- インチ: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
- InChIKey: VGEUFFPHZNVSKU-QMMMGPOBSA-N
- ほほえんだ: C([C@@H](C1CC1)NC(OC(C)(C)C)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 229.13140809g/mol
- どういたいしつりょう: 229.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 75.6Ų
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126619-1g |
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid |
1260604-09-8 | 98% | 1g |
¥3131.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1053128-1G |
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid |
1260604-09-8 | 97% | 1g |
$400 | 2024-07-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00973960-250mg |
(S)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid |
1260604-09-8 | 98% | 250mg |
¥1065.0 | 2023-04-04 | |
Enamine | EN300-1286771-50mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid |
1260604-09-8 | 95.0% | 50mg |
$245.0 | 2023-10-01 | |
Enamine | EN300-1286771-500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid |
1260604-09-8 | 95.0% | 500mg |
$824.0 | 2023-10-01 | |
Aaron | AR01DVU0-250mg |
(S)-3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPROPYL-PROPIONIC ACID |
1260604-09-8 | 97% | 250mg |
$111.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3021-100mg |
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid |
1260604-09-8 | 97% | 100mg |
¥672.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3021-1g |
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid |
1260604-09-8 | 97% | 1g |
¥2237.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3021-5g |
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid |
1260604-09-8 | 97% | 5g |
¥6711.0 | 2024-04-25 | |
Aaron | AR01DVU0-100mg |
(S)-3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPROPYL-PROPIONIC ACID |
1260604-09-8 | 97% | 100mg |
$78.00 | 2025-02-09 |
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acidに関する追加情報
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid (CAS No. 1260604-09-8): A Comprehensive Overview
(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid (CAS No. 1260604-09-8) is a versatile and structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Boc-protected cyclopropylglycine, is a chiral amino acid derivative that plays a crucial role in the synthesis of various bioactive molecules and therapeutic agents.
The tert-butoxycarbonyl (Boc) group in (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid serves as a protective group for the amino functionality, allowing for selective manipulation of the molecule during synthetic processes. This feature makes it an essential building block in the development of peptides, peptidomimetics, and other complex organic molecules. The cyclopropyl moiety, on the other hand, imparts unique steric and electronic properties to the molecule, which can significantly influence its biological activity and pharmacokinetic profile.
Recent advancements in the field of medicinal chemistry have highlighted the potential of (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid in the design of novel therapeutic agents. For instance, studies have shown that this compound can be used to enhance the bioavailability and stability of peptides, making them more suitable for therapeutic applications. Additionally, its cyclopropyl group has been found to improve the lipophilicity and cell permeability of conjugated molecules, which is particularly beneficial in drug delivery systems.
In the context of drug discovery, (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid has been utilized in the synthesis of inhibitors targeting various enzymes and receptors. One notable example is its use in the development of protease inhibitors for the treatment of viral infections. The cyclopropyl group's ability to mimic natural substrates while providing enhanced stability has made it a valuable tool in this area of research.
Furthermore, (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid has shown promise in the field of cancer research. Studies have demonstrated that derivatives of this compound can selectively target and inhibit cancer cells while sparing normal cells. This selective toxicity is attributed to the unique structural features of the molecule, which allow it to interact with specific cellular targets involved in cancer progression.
The synthesis of (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid involves several well-established chemical reactions. The key steps include the formation of the tert-butoxycarbonyl (Boc) protected amino acid from a suitable starting material, followed by the introduction of the cyclopropyl group through various synthetic strategies such as alkylation or coupling reactions. The chiral center at the 3-position can be introduced using asymmetric synthesis techniques or by resolving racemic mixtures using chiral chromatography.
In terms of its physical and chemical properties, (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid is a white crystalline solid with a molecular weight of 251.29 g/mol. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in a wide range of synthetic and analytical applications.
The safety profile of (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid is generally favorable, with no significant toxicological concerns reported in standard safety assessments. However, as with any chemical compound, appropriate handling and storage precautions should be followed to ensure safe use in laboratory settings.
In conclusion, (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid (CAS No. 1260604-09-8) is a highly valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic utility make it an essential tool for scientists working on the development of new therapeutic agents and bioactive molecules. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in the field.
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